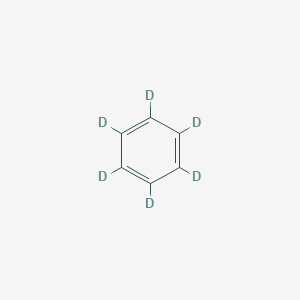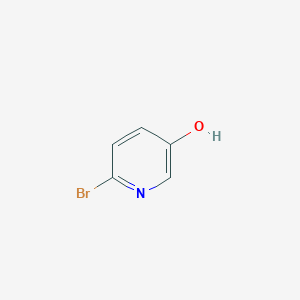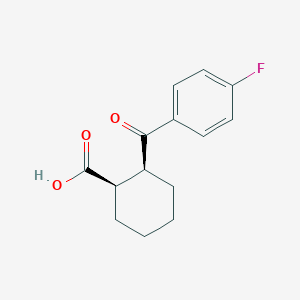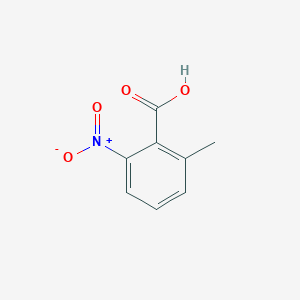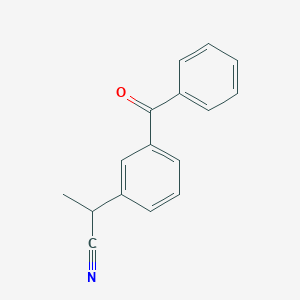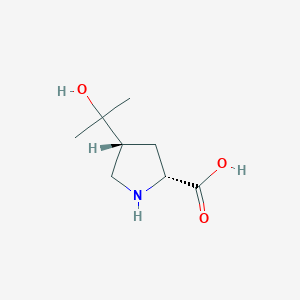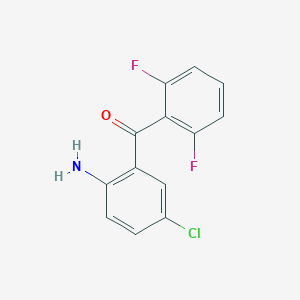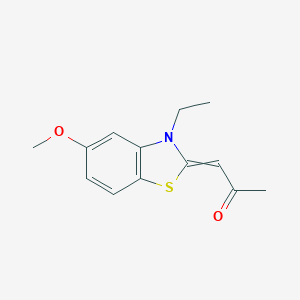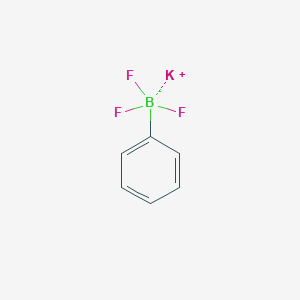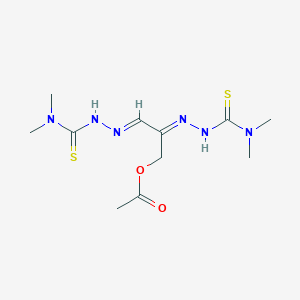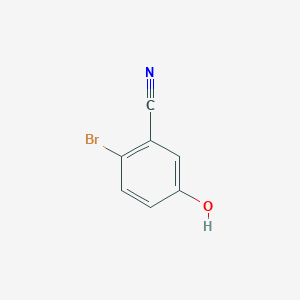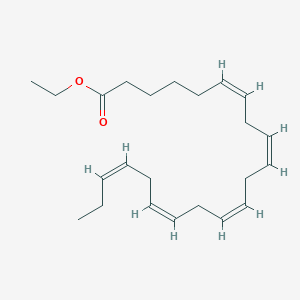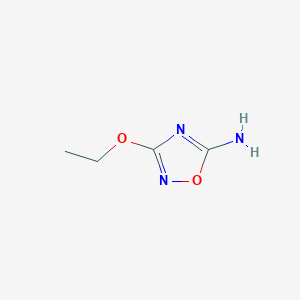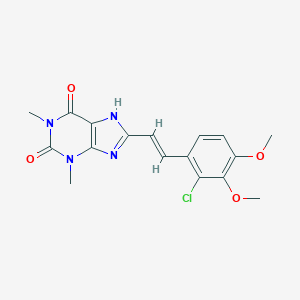
(E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline, also known as LUF6000, is a novel compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a derivative of theophylline, a well-known bronchodilator, and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of (E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway.
Biochemical And Physiological Effects
(E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline has been shown to have various biochemical and physiological effects in different disease models. In cancer models, this compound has been shown to induce apoptosis, inhibit cell cycle progression, and reduce tumor growth. In inflammation models, (E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease models, this compound has been shown to reduce oxidative stress and inflammation in the brain, and improve cognitive function.
Advantages And Limitations For Lab Experiments
(E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline has several advantages for lab experiments. This compound is easy to synthesize and has high purity, which makes it suitable for in vitro and in vivo studies. Additionally, this compound has low toxicity and is well-tolerated in animal models. However, (E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline has some limitations for lab experiments. This compound has poor solubility in water, which limits its use in aqueous solutions. Additionally, this compound has low bioavailability, which may limit its use in clinical studies.
Future Directions
There are several future directions for (E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline research. One future direction is to investigate the potential therapeutic applications of this compound in other diseases, such as cardiovascular diseases and metabolic disorders. Another future direction is to optimize the synthesis method of this compound to improve its solubility and bioavailability. Additionally, future studies should focus on elucidating the mechanism of action of (E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline and identifying its molecular targets. Finally, clinical studies should be conducted to evaluate the safety and efficacy of this compound in humans.
Synthesis Methods
(E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline has been synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, the Sonogashira coupling reaction, and the Heck reaction. The Pd-catalyzed Suzuki-Miyaura cross-coupling reaction has been the most commonly used method for the synthesis of this compound. This method involves the reaction of 2-chloro-3,4-dimethoxystyrylboronic acid with theophylline in the presence of a palladium catalyst and a base.
Scientific Research Applications
(E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, (E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
CAS RN |
155271-44-6 |
|---|---|
Product Name |
(E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline |
Molecular Formula |
C17H17ClN4O4 |
Molecular Weight |
376.8 g/mol |
IUPAC Name |
8-[(E)-2-(2-chloro-3,4-dimethoxyphenyl)ethenyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H17ClN4O4/c1-21-15-13(16(23)22(2)17(21)24)19-11(20-15)8-6-9-5-7-10(25-3)14(26-4)12(9)18/h5-8H,1-4H3,(H,19,20)/b8-6+ |
InChI Key |
NRTDUBYEUVUYIX-SOFGYWHQSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)/C=C/C3=C(C(=C(C=C3)OC)OC)Cl |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=CC3=C(C(=C(C=C3)OC)OC)Cl |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=CC3=C(C(=C(C=C3)OC)OC)Cl |
synonyms |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(2-chloro-3,4-dimethoxyphenyl)et henyl)-1,3-dimethyl-, (E)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



